molecular formula C16H8N2 B15396279 3,3'-Dicyanodiphenylacetylene

3,3'-Dicyanodiphenylacetylene

Cat. No.: B15396279
M. Wt: 228.25 g/mol
InChI Key: RHDKVBOMRJVXKZ-UHFFFAOYSA-N
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Description

3,3'-Dicyanodiphenylacetylene (DCDPA) is a rigid, π-conjugated organic ligand featuring two phenyl rings connected by an acetylene bridge, with cyano (–CN) groups substituted at the 3-positions of each aromatic ring. This molecular architecture endows DCDPA with unique electronic and steric properties, making it a versatile building block for coordination chemistry and materials science. DCDPA is particularly notable for its ability to form structurally diverse coordination networks with silver(I) salts, where the topology of these networks is influenced by ligand conformation, counterion choice, and crystallization conditions . For example, Hirsch et al. (1997) demonstrated that DCDPA adopts planar or nonplanar conformations depending on the counterion (e.g., AgNO₃ vs. AgPF₆), leading to distinct one-dimensional chains or two-dimensional sheets . These networks have applications in catalysis, sensing, and the engineering of novel porous materials.

Properties

Molecular Formula

C16H8N2

Molecular Weight

228.25 g/mol

IUPAC Name

3-[2-(3-cyanophenyl)ethynyl]benzonitrile

InChI

InChI=1S/C16H8N2/c17-11-15-5-1-3-13(9-15)7-8-14-4-2-6-16(10-14)12-18/h1-6,9-10H

InChI Key

RHDKVBOMRJVXKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)C#CC2=CC(=CC=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diphenylacetylene (Tolan)

Structural Features: Diphenylacetylene (C₆H₅–C≡C–C₆H₅) lacks the cyano substituents of DCDPA, resulting in reduced electron-withdrawing character and weaker coordination capability. Coordination Behavior: Unlike DCDPA, diphenylacetylene primarily engages in π–π stacking or weak van der Waals interactions rather than strong metal coordination. Key Differences:

  • Electronic Effects: The cyano groups in DCDPA enhance its electron-accepting capacity, enabling stronger Ag–N≡C coordination bonds compared to the nonpolar diphenylacetylene .

Diphenylamine Analogs

Structural Features : Diphenylamine derivatives (e.g., tofenamic acid) contain amine (–NH–) linkages instead of acetylene bridges. These compounds exhibit hydrogen-bonding capabilities and redox activity.
Coordination Behavior : Diphenylamine analogs coordinate via amine nitrogen atoms or carboxylate groups (in substituted variants), forming hydrogen-bonded networks or metal-organic frameworks (MOFs). They are widely used in pharmaceutical and electrochemical applications .
Key Differences :

  • Coordination Strength: DCDPA’s cyano groups provide stronger, directional bonds to soft Lewis acids (e.g., Ag⁺), whereas diphenylamine derivatives favor hydrogen bonding or weaker metal–amine interactions.
  • Conformational Flexibility : DCDPA’s rigid acetylene bridge restricts conformational freedom, promoting ordered network formation, while diphenylamine derivatives are more flexible .

4,4'-Bipyridine and N-Heterocyclic Ligands

Structural Features : Ligands like 4,4'-bipyridine (4,4'-bpy) feature nitrogen atoms at para positions, enabling linear coordination geometries.
Coordination Behavior : 4,4'-bpy forms robust coordination polymers with transition metals (e.g., Cu²⁺, Zn²⁺), often yielding rigid, porous frameworks. However, these networks lack the tunable topology observed in DCDPA–Ag systems .
Key Differences :

  • Ligand Geometry: DCDPA’s non-linear cyano substituents create steric hindrance, favoring helical or zigzag chain structures. In contrast, 4,4'-bpy produces linear or grid-like architectures .
  • Counterion Sensitivity: DCDPA’s network topology is highly sensitive to counterions (e.g., AgPF₆ vs. AgSbF₆), a phenomenon less pronounced in 4,4'-bpy systems .

Data Table: Comparative Analysis of DCDPA and Related Compounds

Compound Structural Features Coordination Sites Key Applications References
3,3'-Dicyanodiphenylacetylene Rigid acetylene bridge, dual –CN groups Cyano nitrogen atoms Ag⁺ coordination networks, catalysis
Diphenylacetylene Nonpolar acetylene bridge π-electrons Organic synthesis, π–π stacking
Diphenylamine Amine linkage, flexible backbone Amine nitrogen atoms Pharmaceuticals, hydrogen-bonded networks
4,4'-Bipyridine Linear N-donor ligand Pyridyl nitrogen atoms MOFs, catalysis, gas storage

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